molecular formula C19H24N2S B2794607 1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione CAS No. 691369-82-1

1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione

Cat. No.: B2794607
CAS No.: 691369-82-1
M. Wt: 312.48
InChI Key: RUEJVRZMMOBQJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione is a useful research compound. Its molecular formula is C19H24N2S and its molecular weight is 312.48. The purity is usually 95%.
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Biological Activity

1-(2-(dimethylamino)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinoline-4(1H)-thione is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline framework substituted with a dimethylaminoethyl group and a phenyl moiety. This unique structure contributes to its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with multiple cellular pathways:

  • Topoisomerase Inhibition : Similar to other quinoline derivatives, it has been shown to exhibit cytotoxicity through the inhibition of topoisomerases, enzymes crucial for DNA replication and repair. Studies indicate that the compound may act as a mixed inhibitor of topoisomerase I and II, leading to apoptosis in cancer cells .
  • Antioxidant Activity : Research indicates that this compound possesses antioxidant properties, which can mitigate oxidative stress in cells. The radical scavenging activity was evaluated using various assays, showing comparable effects to established antioxidants like ascorbic acid .
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory activity by modulating inflammatory cytokines and pathways. This effect is particularly relevant in conditions where inflammation plays a critical role .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound induces cell cycle arrest and apoptosis. It was found effective against murine leukemia cells and exhibited potent cytotoxicity with IC50 values comparable to known chemotherapeutics .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored. It has shown effectiveness against several bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated significant growth inhibition with an IC50 value of approximately 15 µM against breast cancer cells .
  • Antioxidant Efficacy : In experiments assessing antioxidant capacity using DPPH and ABTS assays, the compound exhibited notable free radical scavenging activity, outperforming some standard antioxidants .
  • Anti-inflammatory Mechanism : A recent investigation into the anti-inflammatory properties revealed that the compound effectively reduced TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .

Summary of Research Findings

Biological ActivityFindingsReferences
CytotoxicityInduces apoptosis in cancer cell lines; IC50 ~15 µM
Antioxidant ActivitySignificant free radical scavenging activity
Anti-inflammatory EffectsReduces TNF-alpha levels in macrophages

Properties

IUPAC Name

1-[2-(dimethylamino)ethyl]-2-phenyl-5,6,7,8-tetrahydroquinoline-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2S/c1-20(2)12-13-21-17-11-7-6-10-16(17)19(22)14-18(21)15-8-4-3-5-9-15/h3-5,8-9,14H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEJVRZMMOBQJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=C(CCCC2)C(=S)C=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.